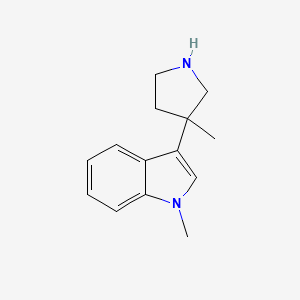
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole is a complex organic compound that features a pyrrolidine ring fused to an indole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core. One common method involves the reaction of 3-methylpyrrolidine with an indole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves high-pressure and high-temperature reactions using catalysts to ensure high yield and purity. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst is a known method for producing pyrrolidine derivatives .
化学反应分析
Types of Reactions
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
科学研究应用
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of various industrial chemicals.
作用机制
The mechanism of action of 1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain proteins, influencing their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Pyrroline: Contains one double bond in the ring.
Pyrrolizidine: Features two fused pentagonal rings.
Uniqueness
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole is unique due to its fused indole and pyrrolidine rings, which confer distinct chemical and biological properties not found in simpler analogs .
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
1-methyl-3-(3-methylpyrrolidin-3-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-14(7-8-15-10-14)12-9-16(2)13-6-4-3-5-11(12)13/h3-6,9,15H,7-8,10H2,1-2H3 |
InChI 键 |
KKANGKDITZEABB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCNC1)C2=CN(C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















